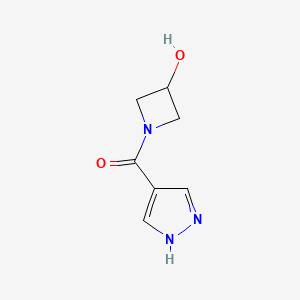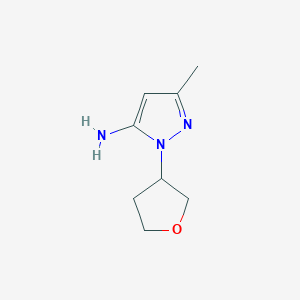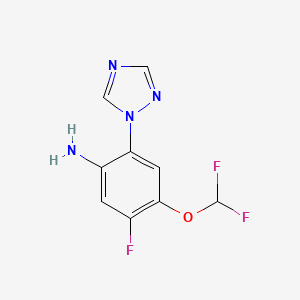![molecular formula C13H16FN3 B1468876 3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine CAS No. 1480993-03-0](/img/structure/B1468876.png)
3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine
Descripción general
Descripción
3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine is a chemical compound that features a pyrazole ring substituted with a 3-fluorophenylmethyl group and a propan-1-amine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Introduction of the 3-fluorophenylmethyl group: This step involves the alkylation of the pyrazole ring with a 3-fluorobenzyl halide under basic conditions.
Attachment of the propan-1-amine chain: The final step involves the reaction of the substituted pyrazole with a suitable amine reagent, such as 3-bromopropan-1-amine, under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dihydropyrazoles.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound can be explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the amine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine: Similar structure but with a fluorine atom at the 4-position of the phenyl ring.
3-{1-[(3-chlorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
3-{1-[(3-methylphenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile compared to its non-fluorinated analogs.
Propiedades
IUPAC Name |
3-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c14-13-5-1-3-11(7-13)9-17-10-12(8-16-17)4-2-6-15/h1,3,5,7-8,10H,2,4,6,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFCPQRBTURRQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=N2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Dimethylamino)benzoyl]azetidin-3-ol](/img/structure/B1468795.png)












